Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate

Description

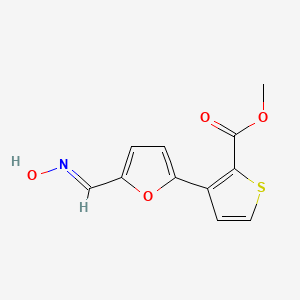

Methyl 3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester at the 2-position and a 2-furyl group at the 3-position. The furyl group is further functionalized with a hydroxyimino methyl moiety. This structural motif combines aromatic thiophene and furan rings with a reactive oxime group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-15-11(13)10-8(4-5-17-10)9-3-2-7(16-9)6-12-14/h2-6,14H,1H3/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJZAXLNIDSWLN-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the reaction of 5-formyl-2-furancarboxylic acid with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then reacted with methyl thiophene-2-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with molecular targets through its hydroxyimino group and heterocyclic rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit or activate enzymes, alter receptor activity, or modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiophene-furan hybrids with variable substituents on the furyl ring.

Structural Analogues and Substituent Variations

*Calculated based on molecular formula.

Key Comparative Insights

- Reactivity: Hydroxyimino derivatives (e.g., target compound) exhibit higher polarity and reactivity due to the –N–OH group, enabling participation in redox reactions or metal chelation . Methoxyimino and benzoyloxyimino analogs show increased stability under acidic conditions, as the electron-withdrawing or bulky substituents protect the imine bond .

- Solubility and Lipophilicity: Morpholinocarbonyl and pyridinylamino derivatives (e.g., CAS 860610-50-0, 477851-72-2) demonstrate enhanced aqueous solubility due to polar heterocyclic groups, making them suitable for pharmaceutical formulations . Benzoyloxy and benzylamino analogs (e.g., CAS 241488-28-8, 477851-62-0) are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates .

- Biological Activity: Compounds with pyridinylamino or morpholinocarbonyl groups (CAS 477851-72-2, 860610-50-0) have been studied for kinase inhibition, leveraging their hydrogen-bonding capabilities . Hydroxyimino derivatives may act as nitric oxide (NO) donors or radical scavengers, relevant to antioxidant or anti-inflammatory applications .

Biological Activity

Methyl3-(5-((hydroxyimino)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound notable for its unique structural features, including furan and thiophene rings. These heterocyclic structures are integral to various chemical and biological processes. This article delves into the biological activity of this compound, synthesizing information from diverse scientific sources, case studies, and research findings.

Structure and Composition

- IUPAC Name: Methyl 3-[5-[(E)-hydroxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

- CAS Number: 338976-22-0

- Molecular Formula: C11H9N1O4S1

- Molecular Weight: 239.26 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Solid |

The biological activity of this compound is linked to its ability to interact with various biological molecules. The hydroxyimino group is particularly significant as it can form stable complexes with metal ions and proteins, influencing enzymatic activities.

Antioxidant Activity

Research indicates that compounds with furan and thiophene moieties exhibit antioxidant properties. The hydroxyimino group enhances this activity by scavenging free radicals, which are implicated in oxidative stress-related diseases.

Antimicrobial Properties

Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. The compound's structure allows it to penetrate microbial membranes effectively.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the compound's ability to reduce oxidative stress in human cell lines. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

-

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, starting with the preparation of furan and thiophene precursors. Key methods include:

- Reaction Conditions : Utilizing solvents like methanol and catalysts to facilitate reactions.

- Yield Optimization : Employing continuous flow reactors in industrial settings to enhance yield and purity.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(5-formyl-2-furyl)-2-thiophenecarboxylate | Lacks hydroxyimino group | Limited antioxidant activity |

| Methyl 3-(5-amino-2-furyl)-2-thiophenecarboxylate | Contains amino group | Enhanced antibacterial properties |

The presence of both furan and thiophene rings, combined with the hydroxyimino group, distinguishes this compound from structurally similar compounds, contributing to its unique biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.